1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as FPhC, is a synthetic compound that has gained popularity in scientific research due to its unique properties. FPhC is a member of the pyrrolidinecarboxamide family and is widely used in the field of medicinal chemistry and pharmacology.
Mechanism of Action
1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide acts as a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a critical role in the regulation of gene expression. By inhibiting HDAC, 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide can alter gene expression patterns, leading to changes in cellular function and behavior. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to induce DNA damage and inhibit cell proliferation. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to increase the levels of acetylated histones, leading to changes in gene expression. In addition, 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of HDAC, making it a useful tool for studying the role of HDAC in cellular function. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is also relatively stable and has good solubility in water and organic solvents. However, 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its high cost and the potential for off-target effects.
Future Directions
For 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide research include the development of analogs, identification of biomarkers, and exploration of 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide as a diagnostic tool.
Synthesis Methods
1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with N-methylpyrrolidone-2-carboxylic acid, followed by cyclization with triphosgene. Another method involves the reaction of 4-fluoroaniline with N-methylpyrrolidine, followed by acylation with chloroacetyl chloride. Both methods have been reported to yield high purity 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide.
Scientific Research Applications
1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been widely used in scientific research, particularly in the field of medicinal chemistry and pharmacology. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use as a diagnostic tool for certain diseases.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-14-12(17)8-6-11(16)15(7-8)10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSYMAXKUBBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
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